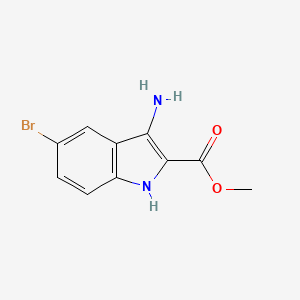![molecular formula C23H20N2O B2531178 N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline CAS No. 40442-35-1](/img/structure/B2531178.png)
N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline" is a complex organic molecule that is likely to have interesting chemical and physical properties due to its structure, which includes a benzoxazole moiety and an aniline derivative. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics and synthetic pathways for the compound .
Synthesis Analysis
The synthesis of related benzoxazine compounds involves the reaction of phenol, aniline, and formaldehyde, as described in the study of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine . This suggests that a similar approach could be used for synthesizing the target compound, possibly involving a Schiff base formation followed by cyclization to form the benzoxazole ring. The synthesis of other aniline derivatives, such as those mentioned in the papers, often involves condensation reactions , which could be relevant for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR . These studies provide a foundation for understanding the molecular geometry and electronic structure of the target compound. The use of computational methods such as HF and DFT could also be applied to predict the molecular structure of "N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline" .
Chemical Reactions Analysis
The reactivity of aniline derivatives can be quite diverse. For instance, azoisoxazole has been used as a reagent for the selective esterification of benzylic alcohols . This indicates that the aniline moiety in the target compound could potentially undergo similar selective reactions. Additionally, the presence of a benzoxazole ring could influence the reactivity, as seen in the synthesis of Schiff bases involving benzoxazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can be influenced by their molecular structure. For example, the presence of substituents on the benzene ring can affect the material's optical properties, as seen in the study of an organic nonlinear optical material . The thermal behavior and stability of such compounds are also of interest and can be studied using techniques like thermo gravimetric/differential thermal analysis . The antimicrobial, antioxidant, and larvicidal activities of some aniline derivatives have been evaluated, suggesting potential biological applications for the target compound .
科学的研究の応用
Organic Binary Solids for NLO Applications
Organic binary solids incorporating N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline among other compounds have been synthesized to explore the factors influencing polar crystal formation. These materials, characterized by melting points, absorption spectra, and single-crystal X-ray diffraction, demonstrate acentric packing and stability up to relatively high temperatures, showing promise for non-linear optical (NLO) applications due to their transparent nature across a wide spectrum range (Draguta et al., 2015).
Iodine-mediated Cascade Cyclization
Iodine-mediated cascade cyclization of enediynes, including N,N-dimethyl 2-[2-(2-ethynylphenyl)ethynyl]anilines, leads to the formation of iodinated benzo[a]carbazoles. This process, involving haloindole intermediates, underscores a pathway for synthesizing complex organic structures, potentially useful in various chemical syntheses and material sciences (Chin‐Chau Chen et al., 2011).
Azo-based Phenylthiophene Schiff Bases
Azo-based phenylthiophene Schiff bases have been synthesized, demonstrating the potential of similar molecular structures for optical applications. Their properties, including intra- and intermolecular hydrogen bonds and π−π stacking, along with their optical band gap energies, suggest their suitability for use in organic electronics and photonics (Shili et al., 2020).
Emitting Amorphous Molecular Materials
A novel class of color-tunable emitting amorphous molecular materials with bipolar characteristics has been developed, showcasing the ability of similar molecular frameworks to serve as efficient emitting materials in organic electroluminescent devices. Their design facilitates multicolor light emission, including white, and serves as a basis for host materials in organic electroluminescent devices for enhanced performance and color tuning (Doi et al., 2003).
Fluorescent Molecular Probes
Compounds embodying a dimethylamino group and showcasing “push-pull” electron transfer systems highlight the development of new fluorescent solvatochromic dyes. These materials, demonstrating strong solvent-dependent fluorescence, are pivotal for creating ultrasensitive fluorescent molecular probes to study biological events and processes, indicating the broad applicability of similar compounds in bioimaging and diagnostics (Diwu et al., 1997).
特性
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-25(2)20-12-8-17(9-13-20)10-15-23-24-21-16-19(11-14-22(21)26-23)18-6-4-3-5-7-18/h3-16H,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCNXDQXMKTCAR-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(O2)C=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=C(O2)C=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2531098.png)
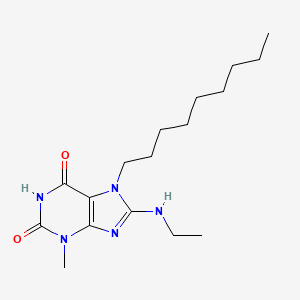
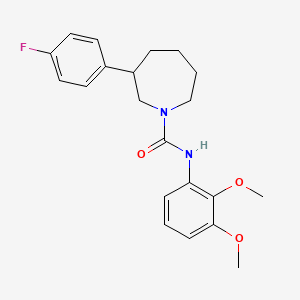
![3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2531105.png)

![methyl (2E)-2-[(carbamoylamino)imino]propanoate](/img/structure/B2531107.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2531108.png)
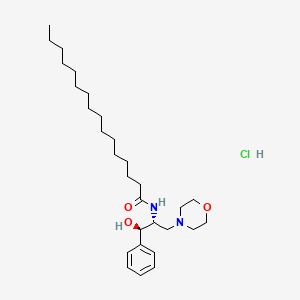
![6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2531110.png)
![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531113.png)
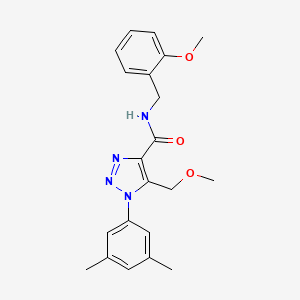
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2531117.png)
